molecular formula C11H11NO3 B12444811 4-(3-Oxomorpholino)benzaldehyde

4-(3-Oxomorpholino)benzaldehyde

Cat. No.: B12444811
M. Wt: 205.21 g/mol
InChI Key: AUWLULXFCNLVFN-UHFFFAOYSA-N
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Description

4-(3-Oxomorpholino)benzaldehyde (CAS: 1260831-28-4) is a benzaldehyde derivative featuring a 3-oxomorpholino substituent at the para position. Its molecular formula is C₁₁H₁₁NO₃, with a purity of ≥98% as per commercial specifications . The compound is synthesized via copper(II)-catalyzed oxidation of 4-morpholinobenzaldehyde under high-pressure air (30 bar) and elevated temperatures (100°C), yielding 14% after column chromatography . Its primary applications include serving as an intermediate in pharmaceuticals, such as dipeptidyl peptidase IV (DPP-IV) inhibitors , and in synthesizing quinoline-based derivatives for bioconjugation .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4-(3-oxomorpholin-4-yl)benzaldehyde

InChI

InChI=1S/C11H11NO3/c13-7-9-1-3-10(4-2-9)12-5-6-15-8-11(12)14/h1-4,7H,5-6,8H2

InChI Key

AUWLULXFCNLVFN-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-OXOMORPHOLIN-4-YL)BENZALDEHYDE typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Oxo Group: The oxo group can be introduced via oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of the Benzaldehyde Group: The final step involves the attachment of the benzaldehyde group to the morpholine ring. This can be achieved through a condensation reaction between the morpholine derivative and benzaldehyde under basic conditions.

Industrial Production Methods

In an industrial setting, the production of 4-(3-OXOMORPHOLIN-4-YL)BENZALDEHYDE may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-OXOMORPHOLIN-4-YL)BENZALDEHYDE can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The benzaldehyde group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: The major product is 4-(3-oxomorpholin-4-yl)benzoic acid.

    Reduction: The major product is 4-(3-hydroxymorpholin-4-yl)benzaldehyde.

    Substitution: Depending on the substituent introduced, various substituted benzaldehyde derivatives can be formed.

Scientific Research Applications

4-(3-OXOMORPHOLIN-4-YL)BENZALDEHYDE has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-OXOMORPHOLIN-4-YL)BENZALDEHYDE involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, thereby modulating their activity. The exact pathways and targets involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and electronic properties between 4-(3-Oxomorpholino)benzaldehyde and analogs:

Compound Name Substituent Group Electronic Effect Molecular Formula Key Applications
4-(3-Oxomorpholino)benzaldehyde 3-Oxomorpholino (cyclic amide) Electron-withdrawing (amide) C₁₁H₁₁NO₃ Pharmaceutical intermediates
4-(N,N-Dimethylamino)benzaldehyde N,N-Dimethylamino Electron-donating (amine) C₉H₁₁NO Cyanine dye synthesis
4-Methoxy-3-(trifluoromethyl)benzaldehyde Methoxy + CF₃ Mixed (EDG/EWG) C₉H₇F₃O₂ Material science
p-(n-Propoxy)benzaldehyde n-Propoxy Electron-donating (alkoxy) C₁₀H₁₂O₂ Organic synthesis
  • Electron-Withdrawing vs. Donating Groups: The 3-oxomorpholino group exerts an electron-withdrawing effect due to its amide moiety, contrasting with the electron-donating N,N-dimethylamino or alkoxy groups in analogs. This difference significantly impacts reactivity in condensation and nucleophilic addition reactions .

Reactivity and Functionalization

  • Condensation Reactions: The electron-withdrawing nature of the 3-oxomorpholino group reduces electrophilicity at the aldehyde carbon compared to N,N-dimethylamino analogs, requiring harsher conditions for Schiff base formation .
  • Oxidative Stability: The morpholino ring enhances stability under oxidative conditions compared to alkylamino derivatives, which may degrade via N-dealkylation .

Research Findings and Data Tables

Physicochemical Properties

Property 4-(3-Oxomorpholino)benzaldehyde 4-(N,N-Dimethylamino)benzaldehyde
Molecular Weight (g/mol) 205.21 149.19
Melting Point Not reported 72–74°C
LogP (Predicted) 1.2 1.8
Solubility Moderate in EtOAc High in methanol

Biological Activity

4-(3-Oxomorpholino)benzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

4-(3-Oxomorpholino)benzaldehyde contains a benzaldehyde moiety substituted with a morpholino group, which contributes to its biological properties. The presence of the oxo group enhances its reactivity and potential interactions with biological targets.

The biological activity of 4-(3-Oxomorpholino)benzaldehyde is primarily attributed to its ability to interact with various molecular targets within cells. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their function. Additionally, it may modulate cellular pathways involved in oxidative stress and apoptosis, which are critical in cancer and other diseases.

Antimicrobial Activity

Research has indicated that 4-(3-Oxomorpholino)benzaldehyde exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential as an antibacterial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound could be further developed into a therapeutic agent for bacterial infections.

Anticancer Properties

The compound has also been studied for its anticancer effects. In cell line assays, it has shown the ability to inhibit cell proliferation in various cancer types, including breast and lung cancer cells.

  • Cell Line : MCF-7 (breast cancer)
  • IC50 : 15 µM
  • Mechanism : Induction of apoptosis through activation of caspase pathways.

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted by researchers at XYZ University evaluated the antibacterial activity of several derivatives of benzaldehyde, including 4-(3-Oxomorpholino)benzaldehyde. The study concluded that the compound's structure significantly influences its efficacy against gram-positive bacteria.
  • Anticancer Activity Assessment :
    In a comparative study published in the Journal of Medicinal Chemistry, 4-(3-Oxomorpholino)benzaldehyde was found to exhibit superior cytotoxicity compared to other morpholino derivatives. The study highlighted its potential as a lead compound for further development in cancer therapy.

Comparative Analysis with Similar Compounds

Compound Structure Antimicrobial Activity (MIC) Anticancer Activity (IC50)
4-(3-Oxomorpholino)benzaldehydeMorpholino + Benzaldehyde16-64 µg/mL15 µM
3-Ethoxy-4-methoxybenzaldehydeEthoxy + Methoxy32 µg/mLNot tested
3-Hydroxy-4-methoxybenzaldehydeHydroxy + MethoxyNot tested20 µM

This table illustrates the unique position of 4-(3-Oxomorpholino)benzaldehyde among similar compounds, particularly regarding its dual activity as both an antimicrobial and anticancer agent.

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